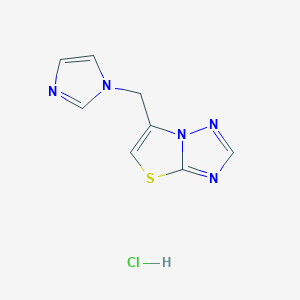![molecular formula C26H34FNO5 B067398 (3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid CAS No. 159813-78-2](/img/structure/B67398.png)
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules in the body. This inhibition leads to a decrease in inflammation, which may be one of the reasons for its anti-cancer activity.
Biochemische Und Physiologische Effekte
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Compound X is its high cost and limited availability. This may make it difficult for researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are many future directions for research on Compound X. One area of research is to further elucidate its mechanism of action and identify other molecular targets that it may interact with. Another area of research is to investigate its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of Compound X for therapeutic use.
Synthesemethoden
The synthesis of Compound X involves a series of chemical reactions that begin with the reaction of 4-fluorobenzaldehyde with propan-2-ylmagnesium bromide to form 4-fluorophenylpropan-2-ol. This intermediate is then reacted with 2,6-di(propan-2-yl)pyridine to form 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinol. The final step involves the reaction of this intermediate with (3R,5S)-3,5-dihydroxy-6-heptenoic acid to form Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
159813-78-2 |
|---|---|
Produktname |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid |
Molekularformel |
C26H34FNO5 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/t19-,20-/m1/s1 |
InChI-Schlüssel |
SEERZIQQUAZTOL-WOJBJXKFSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)O)O)O |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
Kanonische SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



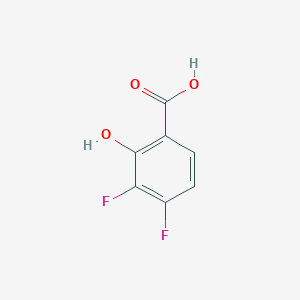

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

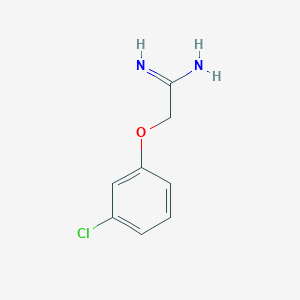
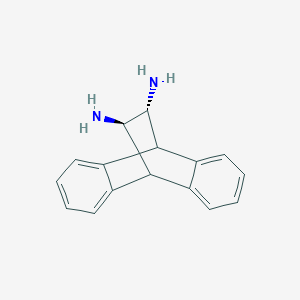
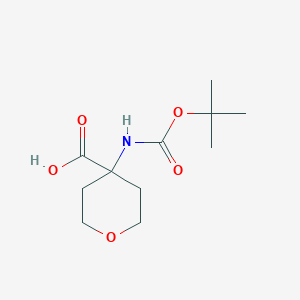
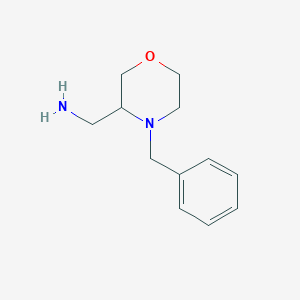
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

